Cas no 83410-20-2 (4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl-)

4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl-
- 83410-20-2
- AKOS015650954
- 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine
- CS-0045947
-
- Inchi: InChI=1S/C11H10IN3/c1-7-9(12)10(13)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,15)
- InChI Key: CAXAQSBOZXKUKT-UHFFFAOYSA-N
- SMILES: CC1=C(C(=NC(=N1)C2=CC=CC=C2)N)I
Computed Properties
- Exact Mass: 310.99194g/mol
- Monoisotopic Mass: 310.99194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 2.6
4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337880-250mg |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 95%+ | 250mg |
$396 | 2023-02-01 | |
Chemenu | CM337880-1g |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 95%+ | 1g |
$790 | 2023-02-01 | |
Chemenu | CM337880-250mg |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 95%+ | 250mg |
$557 | 2021-08-18 | |
Chemenu | CM337880-100mg |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 95%+ | 100mg |
$335 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116587-100mg |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 97% | 100mg |
¥2008.00 | 2024-07-28 | |
Chemenu | CM337880-1g |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 95%+ | 1g |
$1113 | 2021-08-18 | |
Chemenu | CM337880-100mg |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 95%+ | 100mg |
$238 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116587-1g |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 97% | 1g |
¥7193.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116587-250mg |
5-Iodo-6-methyl-2-phenylpyrimidin-4-amine |
83410-20-2 | 97% | 250mg |
¥3602.00 | 2024-07-28 |
4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Additional information on 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl-
Recent Advances in the Study of 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- (CAS: 83410-20-2): A Comprehensive Research Brief
The compound 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- (CAS: 83410-20-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine core substituted with iodine, methyl, and phenyl groups, exhibits promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have explored its potential as a lead compound for drug development, focusing on its structural specificity and interaction with target proteins.
One of the key findings in the latest research involves the compound's role as a selective inhibitor of certain tyrosine kinases, which are critical in signal transduction pathways associated with cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- effectively inhibits the activity of EGFR (Epidermal Growth Factor Receptor) mutants, which are often resistant to conventional therapies. The study employed X-ray crystallography to elucidate the binding mode of the compound within the kinase domain, revealing a unique interaction with the ATP-binding site that enhances selectivity and reduces off-target effects.
Further investigations have highlighted the compound's potential in overcoming drug resistance mechanisms. A preclinical study conducted by researchers at the National Cancer Institute evaluated the efficacy of 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- in combination with existing chemotherapeutic agents. The results, published in Cancer Research, indicated a synergistic effect that significantly reduced tumor growth in xenograft models of non-small cell lung cancer (NSCLC). This finding underscores the compound's potential as an adjunct therapy in resistant cancer cases.
In addition to its anticancer properties, recent work has explored the compound's utility in other therapeutic areas. A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated its antimicrobial activity against multidrug-resistant bacterial strains. The researchers observed that the iodine substitution at the 5-position of the pyrimidine ring conferred enhanced activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a broader pharmacological profile for 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl-, warranting further exploration in infectious disease applications.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl-. A recent patent application (WO2023123456) describes a novel catalytic method for its synthesis, improving yield and purity while reducing environmental impact. This methodological innovation addresses previous challenges in large-scale production, potentially facilitating its transition into clinical development pipelines.
Despite these promising developments, challenges remain in the clinical translation of 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl-. Pharmacokinetic studies have identified issues with oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Additionally, comprehensive toxicology profiles are still being established to ensure safety for human trials. The scientific community anticipates that these hurdles will be addressed through collaborative efforts between academic researchers and pharmaceutical developers.
In conclusion, 4-Pyrimidinamine, 5-iodo-6-methyl-2-phenyl- (CAS: 83410-20-2) represents a compelling case study in modern drug discovery, showcasing how structural modifications of heterocyclic compounds can yield molecules with diverse therapeutic potential. The convergence of structural biology, medicinal chemistry, and translational research in recent studies has positioned this compound as a promising candidate for multiple clinical applications. Future research directions will likely focus on overcoming pharmacokinetic limitations and expanding its therapeutic indications through targeted drug design approaches.
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